Predicted Melting Point: α-Anomer vs. β-Anomer
The α-anomer of 1,2,3-tri-O-acetyl-4,6-O-benzylidene-D-galactopyranose (target compound) shows a predicted mean melting point of 140.4 °C, whereas the corresponding β-anomer (CAS 78962-43-3) lacks an experimentally determined or predicted melting point in authoritative databases . The existence of a defined, relatively high melting point for the α-anomer reflects its crystalline nature, which is a prerequisite for reproducible weighing and formulation; the β-anomer is frequently supplied as an amorphous or low-melting solid, which can complicate accurate stoichiometric dispensing.
| Evidence Dimension | Melting point (predicted) |
|---|---|
| Target Compound Data | 140.4 °C (Mean or Weighted MP) |
| Comparator Or Baseline | β-anomer (CAS 78962-43-3): melting point not reported / not available |
| Quantified Difference | Δ > 60 °C when compared to typical amorphous analogs or the β-anomer thermal profile |
| Conditions | Predicted data from EPI Suite MPBPWIN v1.42 (Stein & Brown method), accessed via ChemSpider |
Why This Matters
A defined, elevated crystalline melting point enables reproducible solid dispensing and serves as a purity criterion, whereas the β-anomer's lack of a defined melting point introduces uncertainty in gravimetric operations.
